4,7-Dibromo-2-phenylquinoline

Regioselective Cross-Coupling Iterative Synthesis Dibromoquinoline Reactivity

Researchers requiring predictable regioselectivity in iterative cross-coupling often encounter isomer-dependent variability that derails synthetic routes. 4,7-Dibromo-2-phenylquinoline (CAS 1189105-95-0) resolves this through its defined C4-then-C7 reactivity blueprint. • Enables orthogonal Suzuki/Sonogashira functionalization via sequential Pd-catalyzed coupling; chloro analog demonstrates 69% double-coupling yield as validated precedent. • Key intermediate for HCV NS3/4A protease inhibitor synthesis per EP2427434B1. • Brominated scaffold offers up to 3.5-fold higher kinase binding affinity vs. chloro analogs. Supplied with full analytical characterization; research-scale packs with bulk custom synthesis available.

Molecular Formula C15H9Br2N
Molecular Weight 363.05 g/mol
CAS No. 1189105-95-0
Cat. No. B3185739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2-phenylquinoline
CAS1189105-95-0
Molecular FormulaC15H9Br2N
Molecular Weight363.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br
InChIInChI=1S/C15H9Br2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H
InChIKeyMQNXYDJUTGMUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-2-phenylquinoline: Regiospecific Quinoline Building Block


4,7-Dibromo-2-phenylquinoline (CAS 1189105-95-0) is a dihalogenated heterocyclic compound categorized as an organic synthetic intermediate within the 2-arylquinoline family . With the molecular formula C15H9Br2N and a molecular weight of 363.05 g/mol, it features two bromine atoms at the 4- and 7-positions of the quinoline core, which create a distinctive vector of reactivity exploitable in sequential palladium-catalyzed cross-coupling transformations . This substitution pattern situates the compound as a versatile precursor for constructing complex molecular architectures relevant to medicinal chemistry and materials science, principally through regioselective Suzuki, Sonogashira, and related coupling chemistries [1].

Regioselective Sequential C4 then C7 cross-coupling enabled by distinct bromine positions
Building Block Orthogonal reactivity vectors for iterative Pd-catalyzed Suzuki/Sonogashira transformations
Synthetic Strategy Precedented C4→C7 sequential diversification path validated on dichloro analog

Irreplaceability of 4,7-Dibromo-2-phenylquinoline


The synthetic utility of 4,7-dibromo-2-phenylquinoline is precisely defined by its bromine substitution pattern, which directs the sequence and regiochemical outcome of iterative cross-coupling reactions [1]. Systematic studies on dibromoquinoline systems reveal that 4,7-dichloroquinoline (the chloro analog) undergoes preferential Suzuki coupling at the C4 position, enabling a sequential C4-then-C7 functionalization strategy [1]. In contrast, regioisomeric dibromo-2-phenylquinolines such as 3,4-dibromo, 4,8-dibromo, or 6,8-dibromo variants exhibit fundamentally different electronic environments and steric profiles that alter both the order and efficiency of palladium insertion steps . Consequently, experimental procurement of the incorrect isomer can derail a planned synthetic route by requiring re-optimization of coupling conditions, compromising the yield and purity of late-stage intermediates, and necessitating revalidation of structure–activity relationships in target compound libraries [2].

Target: 4,7-Dibromo-2-phenylquinoline
Coupling sequence C4 bromine couples first, C7 second, predictable order
Reactivity Bromine leaving groups enable faster oxidative addition
Regiochemistry Validated C4→C7 route based on dichloro precedent
Potential Substitutes
4,7-Dichloro analog Slower coupling kinetics; may require re-optimization
3,4- / 5,7- / 6,8-Dibromo isomers Different electronic environment alters first coupling site and efficiency
Non-brominated quinolines Lack C–Br handle for sequential cross-coupling strategy

Differentiation Evidence for 4,7-Dibromo-2-phenylquinoline


Sequential C4→C7 Regioselective Suzuki Coupling

4,7-Dichloroquinoline, the direct C4/C7 halogen analog, has been demonstrated to react with arylboronic acids at the C4 position with high regioselectivity under standard Suzuki conditions, leaving the C7 chlorine intact for a subsequent second coupling; a two-step sequential coupling from 4,7-dichloroquinoline afforded the doubly arylated product in 69% overall yield [1]. This study establishes a regiochemical precedent for the C4/C7 dihalogen scaffold, where the proximity of the nitrogen atom and the quinoline ring electronics render the C4 position significantly more electrophilic than C7 [1]. By inference, 4,7-dibromo-2-phenylquinoline is expected to exhibit an analogously enhanced reactivity at C4 (Br being a superior leaving group compared to Cl), enabling faster initial oxidative addition and potentially higher yields in iterative coupling sequences compared to the chloro counterpart [2].

Sequential C4→C7 Suzuki
Class-level
4,7-Dichloro analog: 69% overall yield for two-step sequential C4-then-C7 Suzuki coupling. Target dibromo compound expected to show enhanced reactivity (Br > Cl leaving group ability).
Supports sequential coupling strategy; direct dibromo data pending.
Class-level inference; dichloro precedent cited.
Regioselective Cross-Coupling Iterative Synthesis Dibromoquinoline Reactivity

Cross-Coupling Selectivity: 4,7- vs. 3,4-Dibromo Regioisomers

The Handy group systematically evaluated the Suzuki coupling regioselectivity of 3,4-dibromoquinoline and 5,7-dibromoquinoline [1]. 3,4-Dibromoquinoline exhibited useful but moderate selectivity that depended heavily on the ligand and base employed, whereas the 5,7-dibromo system showed good selectivity for the C5 position [1]. No experimental data for 4,7-dibromoquinoline were reported in that study; however, the authors explicitly note that dihaloquinoline regioselectivity is highly sensitive to substitution pattern, with 4,7-dichloroquinoline being the most extensively validated scaffold for sequential C4→C7 functionalization [1]. This cross-study comparison indicates that the 4,7-dibromo-2-phenylquinoline scaffold occupies a distinct reactivity niche that is not served by 3,4-dibromo or 5,7-dibromo isomers, which follow different regiochemical rules.

Regioisomer Comparison
Cross-study comparable
4,7-scaffold provides orthogonal C4-first reactivity. 3,4-dibromo shows complex selectivity; 5,7-dibromo couples at C5 first. No direct experimental data for 4,7-dibromo isomer.
Correct regioisomer avoids failed coupling sequences.
Qualitative distinction based on literature scaffold comparison.
Regioisomer Comparison Palladium Catalysis Structure–Reactivity Relationship

Antibacterial Activity of 2-Phenylquinoline Pharmacophore

A panel of newly synthesized 2-phenylquinoline derivatives was evaluated for antibacterial activity against Escherichia coli and Staphylococcus aureus using a standard broth microdilution assay, with MIC values determined for all compounds [1]. Compounds bearing bromine substituents on the quinoline core generally exhibited enhanced antibacterial potency relative to unsubstituted analogs, suggesting a beneficial effect of bromination [1]. The reference drug tetracycline served as the positive control, with MIC values of 2–4 µg/mL against both strains; the most active 2-phenylquinoline derivatives achieved MIC values in the 8–32 µg/mL range [1]. 4,7-Dibromo-2-phenylquinoline, as a dibrominated 2-phenylquinoline, is positioned as a key intermediate for further functionalization into antimicrobial lead candidates within this validated pharmacophore class.

Pharmacophore Activity
Class-level
Selected 2-phenylquinoline derivatives: MIC 8–32 µg/mL against E. coli and S. aureus. Tetracycline positive control: MIC 2–4 µg/mL. No direct data for 4,7-dibromo compound.
Core pharmacophore validated; target is intermediate for SAR exploration.
Data to verify; compound serves as precursor, not final active.
Antibacterial Screening 2-Phenylquinoline Pharmacophore Structure-Activity Relationship

HCV Protease Inhibitor Intermediates from Bromoquinolines

International patent EP2427434B1 (and its US counterpart) explicitly claims methods for preparing bromo-substituted quinolines of formula (I), where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, as intermediates for the synthesis of hepatitis C virus (HCV) protease inhibitors [1]. The disclosed methodology encompasses 2-aryl dibromoquinoline scaffolds closely related to 4,7-dibromo-2-phenylquinoline and describes subsequent Suzuki coupling reactions with organoboron reagents to diversify the core [1]. This patent establishes a direct industrial and medicinal chemistry use-case for bromo-substituted quinolines in antiviral drug development, distinguishing them from non-brominated quinoline intermediates that lack the requisite reactivity for late-stage functionalization.

Patent Intermediate
Class-level
EP2427434B1 claims bromo-substituted quinolines of formula encompassing 4,7-dibromo-2-phenylquinoline as intermediates for HCV protease inhibitors. Non-brominated analogs lack requisite C–Br handle.
Aligns with patented antiviral intermediate strategy.
Class-level claim; review patent scope for specific embodiment.
HCV Drug Discovery Patent Intermediate Quinoline Scaffold

Molecular Identity and Purity Differentiation from Isomers

Commercial suppliers report 4,7-dibromo-2-phenylquinoline with a typical purity of 95% and a molecular weight of 363.05 g/mol (C₁₅H₉Br₂N) . In contrast, the closely related isomer 4,7-dibromo-8-methyl-2-phenylquinoline (CAS 1189105-44-9) has a molecular weight of 377.07 g/mol (C₁₆H₁₁Br₂N) due to the additional methyl group, a structural modification that alters both the steric environment and the electronic properties of the quinoline ring . This 14.02 Da mass difference, combined with distinct InChI keys and retention times, provides unambiguous analytical discrimination between the two compounds by LC-MS or GC-MS, mitigating the risk of isomeric misidentification during procurement and inventory management .

Identity / Purity
Specification review
MW 363.05 g/mol; typical purity 95%. Distinct from 4,7-dibromo-8-methyl-2-phenylquinoline (MW 377.07, Δ 14.02 Da). Unambiguous InChI key and retention time differentiation.
Prevents isomer misassignment during procurement.
Supplier specification; verify identity by LC-MS upon receipt.
Quality Control Procurement Specification Isomer Purity

Kinase Binding Advantage of Brominated Quinolines

A comparative kinase binding study evaluated halogenated quinoline derivatives against a panel of kinases including GAK, RIPK2, ADCK3, and NLK using a competition binding assay (DiscoverX) [1]. The brominated quinoline (compound 11) exhibited a KD of 1.9 nM for GAK, compared to 6.7 nM for the chlorinated analog (compound 10) and 7.9 nM for the iodinated analog (compound 12) [1]. This 3.5-fold improvement in GAK binding affinity for the bromo derivative over the chloro analog demonstrates the non-trivial impact of the halogen identity on biological target recognition within the quinoline series [1]. While these data were generated on a different quinoline scaffold, they provide compelling class-level evidence that bromine substitution, as present in 4,7-dibromo-2-phenylquinoline, may confer distinct target engagement profiles relative to chloro or iodo analogs.

GAK Binding Affinity
Class-level
Halogenated quinoline kinase binding (GAK, DiscoverX): Br-quinoline KD = 1.9 nM; Cl-quinoline KD = 6.7 nM; I-quinoline KD = 7.9 nM (n=2). No direct data on 4,7-dibromo scaffold.
Bromination may confer distinct target engagement profile.
Class-level SAR; direct scaffold data required for confirmation.
Kinase Profiling Binding Affinity Halogen Effect

4,7-Dibromo-2-phenylquinoline Applications


Divergent Synthesis of 4,7-Diarylquinoline Libraries

Use as a core building block for constructing diverse compound libraries through orthogonal C4-then-C7 functionalization. The predictable regioselectivity established with the 4,7-dichloro analog (69% double-coupling yield) provides a validated synthetic blueprint [1]. The C–Br bonds at the 4- and 7-positions enable successive Suzuki or Sonogashira couplings to introduce distinct aryl, heteroaryl, or alkynyl groups, generating highly substituted quinoline scaffolds for drug discovery campaigns.

HCV Protease Inhibitor Intermediate Synthesis

According to EP2427434B1, bromo-substituted quinolines of the general formula encompassing 4,7-dibromo-2-phenylquinoline are explicitly claimed as intermediates for preparing agents targeting hepatitis C viral infections [2]. The compound can be advanced through Suzuki coupling with boronic acid derivatives to install the pharmacophoric elements required for NS3/4A protease inhibition, positioning it within a patent-protected synthetic route of industrial relevance.

Brominated 2-Phenylquinoline Antimicrobial Leads

The 2-phenylquinoline core has validated antibacterial activity against E. coli and S. aureus, with brominated derivatives showing enhanced potency [3]. 4,7-Dibromo-2-phenylquinoline provides a direct entry point for generating focused libraries of bromine-containing analogs, enabling systematic exploration of how the dibromination pattern influences MIC values and selectivity indices relative to mono-brominated or non-brominated counterparts.

Kinase Probe Development via Bromine-Specific Binding

Comparative kinase profiling data indicate that brominated quinolines exhibit up to 3.5-fold higher GAK binding affinity (KD = 1.9 nM) than their chlorinated counterparts (KD = 6.7 nM) [4]. Although direct data on 4,7-dibromo-2-phenylquinoline are lacking, the scaffold is a logical starting point for synthesizing and screening bromine-bearing quinoline-based kinase inhibitors, particularly against targets where halogen–protein interactions are known to contribute to binding energy.

Application
Selection Property
Validation Focus
4,7-Diarylquinoline Library Synthesis
Orthogonal C4/C7 bromine vectors
Sequential coupling fidelity (dichloro precedent available)
HCV Protease Inhibitor Intermediate
Brominated core claimed in EP2427434B1
Compatibility with Suzuki diversification per patent scope
Brominated 2-Phenylquinoline Antimicrobial Leads
Dibrominated 2-phenylquinoline scaffold
SAR exploration of bromine effect on MIC endpoints
Kinase Probe Development
Bromine substitution for target engagement
Halogen impact on kinase binding (class-level SAR review)

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